![molecular formula C18H19N3O4 B1673821 L-655,708 CAS No. 130477-52-0](/img/structure/B1673821.png)
L-655,708
概述
描述
L-655,708 是一种促智药物,由默克雪兰诺公司的一个团队于 1996 年首次研发。 它以其对 γ-氨基丁酸 A 型 (GABA A) 受体上苯二氮卓结合位点的 α5 亚型具有亚型选择性逆向激动剂活性而闻名 。 该化合物因其潜在的认知增强作用及其调节 GABA A 受体的能力而被研究,而 GABA A 受体参与各种神经过程 。
科学研究应用
Cognitive Enhancement
1. Learning and Memory:
L-655708 has been shown to enhance cognitive performance in various animal models. In a study involving mice, administration of L-655708 significantly improved performance in tasks assessing learning and memory, such as the Morris water maze. The compound facilitated long-term potentiation in hippocampal slices, indicating its potential role in synaptic plasticity associated with learning .
2. Anesthesia-Induced Cognitive Decline:
Research indicates that L-655708 can alleviate cognitive deficits induced by anesthetics like isoflurane, particularly in young mice. It appears to enhance memory retention post-anesthesia by modulating GABA(A) receptor activity, although its efficacy diminishes in older subjects .
Anxiolytic and Anxiogenic Effects
While L-655708 exhibits anxiolytic properties under certain conditions, it can also produce anxiogenic-like effects, depending on the context and dosage. In behavioral tests such as the elevated plus-maze, mice treated with L-655708 spent more time in closed arms, indicating increased anxiety levels . This duality suggests that while L-655708 may aid in anxiety reduction through its action on specific receptor subtypes, it could also exacerbate anxiety under certain circumstances.
Neuropsychiatric Disorders
L-655708's modulation of GABA(A) receptors positions it as a potential therapeutic candidate for various neuropsychiatric disorders:
1. Depression:
Studies have demonstrated that L-655708 can induce rapid antidepressant-like effects by restoring excitatory synaptic strength in stress-sensitive pathways. Its ability to increase levels of the GluA1 subunit of AMPA receptors suggests a mechanism that could counteract stress-induced synaptic dysfunction associated with depression .
2. Schizophrenia:
Given its effects on hippocampal activity and synaptic plasticity, L-655708 may also have implications for treating schizophrenia. Alterations in sharp wave-ripple events, which are linked to memory consolidation and cognitive function, have been observed with L-655708 treatment . These findings highlight its potential role in addressing cognitive deficits commonly seen in schizophrenia.
Case Studies and Experimental Findings
作用机制
L-655,708 作为 GABA A 受体上苯二氮卓结合位点的 α5 亚型的逆向激动剂 。这意味着它与受体结合,并诱导出与激动剂相反的反应。 通过选择性靶向 α5 亚型,this compound 可以调节受体的活性并影响各种神经过程 。 涉及的分子靶点和途径包括 GABA A 受体及其相关的信号通路 。
生化分析
Biochemical Properties
L-655,708 acts as an inverse agonist at the α1, α2, α3, and α5 subtypes of the GABA A receptor, but it has a much higher affinity for the α5 subtype . This subtype selectivity is achieved purely via higher binding affinity for this receptor subtype .
Cellular Effects
This compound has been found to enhance cognitive performance in animal studies . It has been shown to increase the amplitude of extracellular post-synaptic potentials (EPSPs) in mouse hippocampal slices . It was found to be anxiogenic at doses which enhanced cognition , most likely because of its inverse agonist effects on other subtypes such as α2 and α3 .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an inverse agonist at the α5 subtype of the GABA A receptor . It exerts its subtype selectivity purely via higher binding affinity for this receptor subtype . Its efficacy as an inverse agonist is around the same at all the subtypes it binds to .
Temporal Effects in Laboratory Settings
In a study, patch-clamp recordings of ventral CA1 pyramidal cells 24 hours after a single systemic administration of this compound revealed a significant increase in input resistance, which resulted in an approximately two-fold increase in action potential frequency . This indicates that the effects of this compound can persist for at least 24 hours after administration .
Dosage Effects in Animal Models
This compound has been found to enhance cognition in rats without producing the side effect of convulsions, which is produced by non-selective inverse agonists like DMCM . It was found to be anxiogenic at doses which enhanced cognition , indicating that the effects of this compound can vary with different dosages.
Transport and Distribution
A radiolabelled form of this compound was used to map the distribution of the GABA A α5 subtype in the brain, and it was found to be expressed predominantly in the hippocampus .
准备方法
化学反应分析
L-655,708 会经历各种化学反应,包括:
氧化: 此反应可以修饰化合物上的官能团,可能改变其活性。
还原: 此反应可用于将特定官能团(如酮)还原为醇。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及卤代烷等取代试剂 。 这些反应形成的主要产物取决于所使用的特定条件和试剂 。
相似化合物的比较
生物活性
L-655708 is a selective inverse agonist for the benzodiazepine site of GABAA receptors, particularly those containing the α5 subunit. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications, especially in the context of mood disorders and cognitive enhancement.
Chemical Structure : L-655708 is chemically described as 11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid, ethyl ester. Its high purity (≥98%) ensures reliable experimental outcomes.
Mechanism of Action : L-655708 functions primarily as an inverse agonist at the GABAA receptor, exhibiting a Ki value of 0.45 nM for α5 subunits. It shows a significant selectivity (50-100 fold) over other GABAA receptor subtypes (α1, α2, α3, α6) when combined with β3 and γ2 subunits. This selectivity is crucial as it minimizes the risk of adverse effects commonly associated with non-selective benzodiazepine receptor modulators .
Cognitive Enhancement and Antidepressant-like Effects
Research indicates that L-655708 enhances long-term potentiation (LTP) in hippocampal slices and improves spatial learning in animal models without inducing proconvulsant activity. This suggests a potential role in cognitive enhancement .
In studies involving forced swim tests on rodents, L-655708 demonstrated antidepressant-like effects by promoting increased activity in the ventral hippocampus (vHipp), a brain region pivotal for mood regulation. Unlike ketamine, which has abuse potential, L-655708 was not self-administered by rats, indicating a lower likelihood of abuse .
Anxiogenic-like Activity
Despite its antidepressant properties, L-655708 also exhibits anxiogenic-like effects. In elevated plus-maze tests on male mice, administration of L-655708 resulted in increased time spent in closed arms and reduced time in open arms, indicative of heightened anxiety levels. This dual action highlights the complexity of its pharmacological profile .
Pharmacokinetics
L-655708 has a relatively short half-life but maintains effective plasma concentrations that correlate with selective occupancy of α5-containing GABAA receptors. Studies showed that plasma concentrations around 100 ng/ml achieved significant receptor occupancy (64% for α5 versus 18% for other subtypes) at doses ranging from 1 mg/kg to 3 mg/kg .
Research Findings Summary
Case Studies
A notable case study involved the administration of L-655708 to rat cohorts under controlled conditions. The drug produced sustained antidepressant-like effects mediated through alterations in the vHipp-mPFC pathway. Electrophysiological assessments revealed significant changes in neuronal excitability and receptor gating properties following treatment, underscoring its potential for therapeutic applications in mood disorders .
属性
IUPAC Name |
ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOQIXTECBVBB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017625 | |
Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130477-52-0 | |
Record name | L-655,708 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-655,708 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of L-655,708?
A1: this compound exhibits high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing the α5 subunit (α5GABAA receptors). [, , ]
Q2: How does this compound interact with α5GABAA receptors?
A2: this compound acts as a negative allosteric modulator, or inverse agonist, at α5GABAA receptors. It binds to the benzodiazepine site and reduces the receptor's affinity for GABA, thereby inhibiting its function. [, , , ]
Q3: What are the downstream effects of this compound binding to α5GABAA receptors?
A3: By inhibiting α5GABAA receptor function, this compound reduces tonic inhibition in neurons expressing this receptor subtype. This can lead to increased neuronal excitability and enhanced synaptic plasticity, particularly in the hippocampus, a brain region crucial for learning and memory. [, , , , ]
Q4: How does the action of this compound differ from that of benzodiazepines?
A4: Benzodiazepines are positive allosteric modulators of GABAA receptors, enhancing GABAergic transmission. This compound, as an inverse agonist, exerts the opposite effect, reducing GABAergic signaling specifically at α5GABAA receptors. [, ]
Q5: Does this compound affect the activity of other GABAA receptor subtypes?
A5: While this compound exhibits high selectivity for α5GABAA receptors, it can interact with other subtypes, particularly α1GABAA receptors, at higher concentrations. [, , ]
Q6: What is the molecular formula of this compound?
A6: The molecular formula of this compound is C19H20N4O3. []
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 352.4 g/mol. []
Q8: Is there any spectroscopic data available for this compound?
A8: Specific spectroscopic data, such as NMR or IR spectra, are not widely available in the provided literature. [1-28]
Q9: Which structural features of this compound contribute to its α5GABAA receptor selectivity?
A9: Two key amino acid residues in the α5 subunit, threonine 208 (α5Thr208) and isoleucine 215 (α5Ile215), play a crucial role in this compound binding selectivity. These residues differ from those found in other α subunits, contributing to the compound's preferential binding to α5GABAA receptors. []
Q10: Have any structural modifications of this compound been explored to improve its selectivity or potency?
A10: Research has explored various structural modifications within the imidazobenzodiazepine class and other chemical series, leading to the development of compounds with higher α5GABAA receptor selectivity, such as MRK-016 and α5IA. These modifications often involve alterations to the core structure, substituents, or stereochemistry. [, ]
Q11: What in vitro models have been used to study the effects of this compound?
A11: Researchers have employed various in vitro models, including: * Cultured hippocampal neurons from mice to study its effects on tonic inhibition, neuronal excitability, and synaptic plasticity. [, , , , , ] * Recombinant GABAA receptors expressed in Xenopus laevis oocytes to characterize its pharmacological properties and subtype selectivity. [, ]
Q12: What in vivo models have been used to evaluate the effects of this compound on cognitive function?
A12: Several animal models have been employed, including: * Fear conditioning in mice to assess its effects on memory consolidation and retrieval. [, , ] * Morris water maze in rats to evaluate its impact on spatial learning and memory. [, , ] * Incremental repeated acquisition task in rats to examine its effects on learning abilities. []
Q13: What is known about the pharmacokinetic properties of this compound in rodents?
A13: Studies in rats indicate that this compound is rapidly absorbed and distributed to the brain, with brain kinetics mirroring plasma levels. It has a relatively short half-life, necessitating the development of sustained-release formulations for prolonged receptor occupancy in behavioral studies. []
Q14: What are the pharmacodynamic effects of this compound in relation to its pharmacokinetic properties?
A14: The pharmacodynamic effects of this compound, such as its ability to enhance cognition, are directly related to its pharmacokinetic properties. Achieving and maintaining adequate brain concentrations are crucial for its therapeutic efficacy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。